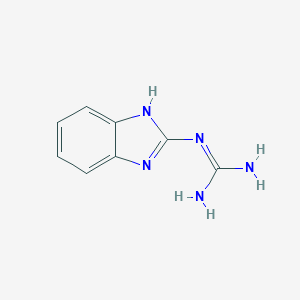

2-Guanidinobenzimidazole

Descripción

Coordination Chemistry of 2-Guanidinobenzimidazole

Main Group Element Complexes

The coordination behavior of 2GBI with main group elements demonstrates its versatility as a ligand. This section explores the various complexes formed with boron, tin, and antimony, highlighting the different binding modes observed.

Boron, Tin, and Antimony Coordination

Boron Complexes

Boron heterocycles derived from 2GBI represent an interesting class of compounds. Several derivatives have been synthesized and characterized, including 2-guanidino-1-hydro-3-borane-benzimidazole (4a) and 2-guanidino-1-methyl-3-borane-benzimidazole (4b). These compounds showcase the ability of 2GBI to form stable complexes with boron through nitrogen coordination.

Tin Complexes

The coordination of 2GBI with tin compounds has been extensively studied. Organometallic tin complexes derived from this compound and various tin precursors (R₂SnCl₂ where R = Me, Bu, Ph, and SnCl₄) have been prepared and characterized using NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.

These complexes demonstrate interesting structural features, with NMR data suggesting either pentacoordinated or hexacoordinated tin centers. In the solid state, the tin complexes associate through bridging chlorine atoms, forming polymeric chains. The structural diversity of these complexes is summarized in Table 1.

Table 1: Structural Features of Tin Complexes with 2GBI

| Complex | Tin Precursor | Coordination Number | Structure Type | Characterization Methods |

|---|---|---|---|---|

| 2 | R₂SnCl₂ (R = Me) | Hexacoordinated | Polymeric | NMR, MS, IR, EA |

| 3 | R₂SnCl₂ (R = Bu) | Hexacoordinated | Polymeric | NMR, MS, IR, EA |

| 4 | R₂SnCl₂ (R = Ph) | Hexacoordinated | Polymeric | NMR, MS, IR, EA |

| 5 | Derived from 2 | Pentacoordinated | Monomeric | NMR, MS, IR, EA |

| 6 | Derived from 3/4 | Pentacoordinated | Monomeric | NMR, MS, IR, EA |

| 7 | SnCl₄ | Hexacoordinated | Polymeric | NMR, MS, IR, EA |

Antimony Complexes

2GBI forms stable complexes with antimony(III), yielding compounds such as [Sb(this compound)Cl₃] (6a) and [Sb(this compound)Br₃] (6b). These complexes have been characterized using elemental analysis, molecular conductivity measurements, FT-IR, ¹H NMR, and LC-MS techniques.

DFT calculations with the B3LYP method using LANL2DZ as the basis set indicate that these antimony complexes adopt square pyramidal geometries. Additionally, these complexes have shown promising biological activities, including glutathione reductase inhibition, antimicrobial properties, and DNA cleavage capabilities.

Bidentate vs. Monodentate Binding Modes

2GBI demonstrates remarkable flexibility in its coordination modes, acting primarily as a bidentate ligand in most complexes. However, the specific binding mode can vary depending on the metal center and reaction conditions.

In tin complexes, 2GBI consistently acts as a bidentate ligand. NMR and other spectroscopic data suggest that the binding occurs through the cyclic secondary amine (N-3) and a terminal imide nitrogen of the guanidine group. This coordination pattern creates a five-membered chelate ring, providing stability to the resulting complexes.

Similarly, in boron complexes, 2GBI typically coordinates through two nitrogen atoms, forming heterocyclic structures with boron integrated into the ring system.

The versatile behavior of 2GBI's nitrogen atoms toward protonation, coordination, and methylation has been thoroughly investigated. Studies have shown that the imidazolic N-3 is the preferred basic site in solution for protonation, methylation, and coordination, rather than N-10 as suggested by semiempirical calculations. However, under strong acidic conditions, diprotonation can occur at both N-3 and N-10. In the solid state, some complexes show preferential protonation at N-10 rather than N-1.

Transition Metal Complexes

2GBI forms a wide array of complexes with transition metals, displaying diverse coordination geometries and sometimes creating polynuclear structures. This section explores the coordination chemistry of 2GBI with various transition metals, focusing on structural aspects and potential applications.

Nickel(II), Copper(II), and Zinc(II) Coordination

Nickel(II) Complexes

Nickel(II) forms stable complexes with 2GBI, including bis(2-guanidinobenzimidazolo)nickel(II) and its diprotonated derivative, bis(this compound)nickel(II) nitrate. These complexes have been extensively characterized using X-ray crystallography, revealing fascinating structural features.

The neutral bis(2-guanidinobenzimidazolo)nickel(II) complex exists in two enantiomeric forms that assemble to form an extended supramolecular lattice containing channels. The walls of these channels consist of "strings" of complex molecules held together by hydrogen bonding between bound ligands and solvent molecules (DMSO and water).

Copper(II) Complexes

Copper(II) complexes of 2GBI have been prepared and characterized using elemental analysis, magnetic moment measurements, IR spectroscopy, and electronic reflectance spectral studies. Depending on the solvent used during preparation, these complexes can adopt either square-planar or octahedral structures. The spectroscopic data suggest that 2GBI acts as a bidentate ligand in these complexes, coordinating through the cyclic secondary amine and terminal imide groups.

Zinc(II) Complexes

Zinc(II) complexes with guanidinate ligands derived from 2GBI have shown excellent catalytic properties in lactide homo-polymerization and copolymerization. These complexes perform efficiently under both mild conditions (in solution at 25°C) and industrially relevant conditions (at 190°C without solvent).

The Zn(II) catalyst exhibits activity comparable to the industrial catalyst Sn(Oct)₂ while showing better performance in terms of isotacticity of the poly(lactic acid) produced. Additionally, these complexes can efficiently promote the homo-polymerization of ε-caprolactone and the random or block copolymerization of lactide and ε-caprolactone.

Table 2: Transition Metal Complexes with 2GBI

| Metal | Complex Formula | Coordination Geometry | Properties/Applications |

|---|---|---|---|

| Ni(II) | Bis(2-guanidinobenzimidazolo)nickel(II) | Square-planar | Forms supramolecular lattices with channels |

| Ni(II) | Bis(this compound)nickel(II) nitrate | Square-planar | Diprotonated form with different H-bonding |

| Cu(II) | Varies with preparation method | Square-planar/Octahedral | Dependent on solvent used |

| Zn(II) | Zn(II) guanidinate complexes | Tetrahedral | Catalysts for lactide polymerization |

| Co(II) | Co(II)-2GBI | Distorted octahedral | Antioxidant properties, Fe(II) chelation |

| Mn(II) | Mn(II)-2GBI | Octahedral | Six-coordinated structure |

| Fe(III) | Fe(III)-2GBI | Octahedral | M(GBM)₃X₃₋ᵧYₛ stoichiometry |

Square-Planar vs. Tetrahedral/Octahedral Geometries

The coordination geometry of 2GBI complexes with transition metals varies significantly depending on the metal center, electronic configuration, and reaction conditions.

Square-Planar Geometries

Nickel(II) complexes with 2GBI typically adopt square-planar geometries, as evidenced by X-ray crystallographic studies. In these complexes, two 2GBI ligands coordinate to the central nickel atom in a bidentate fashion, creating a square-planar arrangement around the metal center.

Copper(II) complexes can also adopt square-planar geometries, particularly when prepared from specific solvents. The preference for square-planar geometry in Cu(II) complexes is consistent with the d⁹ electronic configuration of the metal center.

Tetrahedral Geometries

Zinc(II) complexes with guanidinate ligands derived from 2GBI typically adopt tetrahedral geometries, which is characteristic of d¹⁰ metal centers. These complexes have shown excellent catalytic properties in polymerization reactions.

Octahedral Geometries

Cobalt(II) complexes of 2GBI exhibit distorted octahedral configurations, as indicated by absorption bands at approximately 490 and 530 nm. Similarly, manganese(II) and iron(III) complexes with 2GBI adopt octahedral structures.

The octahedral Mn(II) complexes show characteristic absorption peaks assigned to the electronic transitions ⁶A₁g → ⁴Eg (G), ⁶A₁g → ⁶T₂g (G), and ⁶A₁g → ⁴T₁g (G). Iron(III) complexes typically form structures with the general formula M(GBM)₃X₃₋ᵧYₛ, where X represents anions and Y represents solvent molecules.

Dinuclear and Polynuclear Architectures

In some cases, 2GBI complexes can form dinuclear or polynuclear structures, particularly through bridging interactions or extended hydrogen bonding networks.

Tin complexes of 2GBI associate through bridging chlorine atoms in the solid state, forming polymeric chains. This arrangement creates extended networks of metal centers interconnected through shared ligands.

The neutral bis(2-guanidinobenzimidazolo)nickel(II) complex forms extended supramolecular lattices through hydrogen bonding interactions between complex molecules and solvent molecules. These interactions create channels within the crystal structure, potentially useful for host-guest chemistry or molecular recognition applications.

Proton-Controlled Supramolecular Assembly

One of the most fascinating aspects of 2GBI coordination chemistry is the influence of protonation states on supramolecular assembly. This section explores how protonation affects the hydrogen bonding capabilities and supramolecular architectures of 2GBI complexes.

Diprotonated vs. Neutral Complexes

The protonation state of 2GBI significantly influences the structure and supramolecular assembly of its metal complexes. Studies comparing the neutral bis(2-guanidinobenzimidazolo)nickel(II) complex with its diprotonated derivative, bis(this compound)nickel(II) nitrate, reveal striking differences.

When 2GBI complexes with transition metal ions, it typically tautomerizes, resulting in a structure where, unlike the free ligand, no intermolecular hydrogen bonding occurs between bound ligands. However, ligand deprotonation to yield bis(2-guanidinobenzimidazolo)nickel(II) restores much of the original hydrogen bonding capability of the uncomplexed ligand.

The neutral complex exists in two enantiomeric forms that assemble to form an extended supramolecular lattice containing channels, while the dicationic species does not exhibit this behavior. This difference highlights the importance of proton control in directing supramolecular assembly.

Table 3: Comparison of Neutral and Diprotonated Ni(II) Complexes with 2GBI

| Feature | Neutral Complex | Diprotonated Complex |

|---|---|---|

| Formula | Bis(2-guanidinobenzimidazolo)nickel(II) | Bis(this compound)nickel(II) nitrate |

| Enantiomeric Forms | Two forms present | No enantiomeric forms |

| Supramolecular Assembly | Forms extended lattice with channels | Limited supramolecular assembly |

| Hydrogen Bonding | Extensive hydrogen bonding between ligands and solvent | Reduced hydrogen bonding capability |

| Channel Formation | Present | Absent |

Hydrogen Bonding Networks and Channel Formation

The neutral bis(2-guanidinobenzimidazolo)nickel(II) complex forms an extended supramolecular lattice featuring channels within its structure. The walls of these channels consist of "strings" of complex molecules held together by hydrogen bonding interactions.

The hydrogen bonding network involves interactions between bound ligands and solvent molecules, including dimethyl sulfoxide (DMSO) and water. Some of the solvent molecules reside within the channels, while others are located outside, contributing to the overall stability of the supramolecular architecture.

Interestingly, the hydrogen bonding motif responsible for chain formation in the neutral complex differs from that found in the free ligand structure. This observation suggests that metal coordination can direct the formation of specific hydrogen bonding patterns, potentially allowing for the design of tailored supramolecular architectures.

Solvent-Mediated Lattice Interactions

Solvent molecules play a crucial role in stabilizing the supramolecular assemblies formed by 2GBI complexes. In the neutral bis(2-guanidinobenzimidazolo)nickel(II) complex, DMSO and water molecules participate in hydrogen bonding interactions with the bound ligands, helping to maintain the extended lattice structure.

The presence of solvent molecules within the channels of the crystal structure suggests potential applications in host-guest chemistry or molecular recognition. The channels could potentially accommodate various guest molecules, offering opportunities for selective molecular encapsulation or separation.

Additionally, the choice of solvent during complex preparation can influence the coordination geometry of the resulting metal complexes. For example, copper(II) complexes of 2GBI can adopt either square-planar or octahedral structures depending on the solvent used.

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWCTKUQWXYIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32488-84-9 (di-hydrochloride) | |

| Record name | 2-Benzimidazolylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063858 | |

| Record name | 1-(Benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-95-1 | |

| Record name | 2-Guanidinobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-1H-benzimidazol-2-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzimidazol-2-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-GUANIDINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ07TOI8GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions:

-

Reagent : Cyanamide (NHCN) in acidic media (e.g., HCl/EtOH).

-

Temperature : 80–100°C, reflux.

-

Duration : 12–24 hours.

Mechanism : The amine group attacks the electrophilic carbon in cyanamide, followed by proton transfer and cyclization to form the guanidine moiety. The reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6).

Cyclocondensation of o-Phenylenediamine with Guanidine Derivatives

An alternative approach involves cyclizing o-phenylenediamine with cyanoguanidine (dicyandiamide) under thermal conditions. This one-pot synthesis avoids isolation of intermediates but requires precise temperature control.

Reaction Protocol:

-

Reactants :

-

o-Phenylenediamine (1 equiv).

-

Cyanoguanidine (1.2 equiv).

-

-

Solvent : Ethanol/water (3:1 v/v).

-

Catalyst : Concentrated HCl (10 mol%).

-

Conditions : Reflux at 90°C for 8 hours.

-

Workup : Neutralization with NaOH, filtration, and recrystallization from hot ethanol.

Key Insight : The reaction proceeds via initial formation of a Schiff base intermediate, followed by cyclization to construct the benzimidazole ring. Excess cyanoguanidine ensures complete conversion but may lead to byproducts like 2-aminobenzimidazole .

Metal-Templated Synthesis for Coordination Complexes

2-GBI’s ability to act as a ligand has spurred methods integrating metal coordination during synthesis. For example, cobalt and ruthenium complexes are synthesized by reacting 2-GBI with metal salts under biphasic conditions.

Example: Cobalt Tris(chelate) Complex

-

Reactants :

-

2-GBI (3 equiv).

-

CoCl·6HO (1 equiv).

-

-

Solvent : Water/dichloromethane (biphasic).

-

Counterion Exchange : NaBArf (BArf = B(3,5-CH(CF))) added to precipitate the complex.

-

Conditions : Stirring at room temperature for 6 hours.

Applications : These complexes serve as chiral hydrogen-bond donors in catalysis, demonstrating 2-GBI’s versatility beyond its native form.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Guanidinylation offers higher purity but requires pre-synthesized 2-ABI.

-

Cyclocondensation is a one-pot process but yields byproducts.

-

Metal Complexation tailors 2-GBI for catalytic uses but adds synthetic steps.

Challenges and Optimization Strategies

Byproduct Formation

Solubility Limitations

Análisis De Reacciones Químicas

Types of Reactions: 2-Guanidinobenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Inhibition of Proton Channels

One of the primary applications of 2GBI is its role as an inhibitor of voltage-gated proton channels, specifically the Hv1 channel. This channel is implicated in various physiological processes, including the regulation of pH in cells and the generation of reactive oxygen species (ROS) in immune cells. Excessive activity of Hv1 has been linked to pathological conditions such as ischemic stroke and cancer progression .

- Mechanism of Action : 2GBI interacts with specific residues within the Hv1 channel to inhibit proton conduction. Studies have identified key binding sites for 2GBI, which include residues such as aspartate 112 and phenylalanine 150 . Modifications to the compound have been explored to enhance its efficacy and membrane permeability, which is crucial for effective inhibition from the extracellular side .

1.2. Cancer Research

The ability of 2GBI to inhibit Hv1 channels has led to investigations into its potential as an anticancer drug. By blocking excessive proton currents, it may reduce tumor cell viability and proliferation . In vitro studies have demonstrated that derivatives of 2GBI significantly decrease the survival rates of cancer cell lines, suggesting a promising avenue for therapeutic development .

Structural and Coordination Studies

2.1. Coordination Behavior

Research has also focused on the coordination behavior of 2GBI with transition metals such as cobalt, nickel, copper, and zinc. These studies reveal that 2GBI can form stable complexes with these metals, which may have implications for developing new materials or catalysts in chemical reactions . The structural characteristics of these complexes are essential for understanding their potential applications in coordination chemistry.

3.1. Inhibition Studies on Ion Channels

A significant study highlighted the effectiveness of 5-chloro-2-guanidinobenzimidazole (ClGBI), a derivative of 2GBI, as a potent inhibitor of the Hv1 channel. ClGBI demonstrated a dissociation constant () around , indicating its strong binding affinity . This compound has been utilized extensively in ion channel research due to its ability to effectively block Hv1 currents.

- Experimental Setup : Electrophysiological methods were employed to assess the inhibition effects on lymphocytes, revealing that ClGBI significantly suppressed T cell proliferation at concentrations around .

3.2. Cancer Cell Proliferation Assays

In another study assessing the anti-cancer properties of 2GBI derivatives, compounds were tested against various cancer cell lines using MTS proliferation assays. The results indicated that certain derivatives reduced cell viability significantly compared to controls, underscoring their potential as therapeutic agents against specific cancers .

Data Summary Table

| Application Area | Compound | Key Findings |

|---|---|---|

| Pharmacology | 2GBI | Inhibits Hv1 channels; reduces proton conduction |

| Cancer Research | ClGBI | Decreases viability of cancer cell lines |

| Coordination Chemistry | 2GBI + Transition Metals | Forms stable complexes; implications for catalysis |

Mecanismo De Acción

The mechanism of action of 2-Guanidinobenzimidazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Structural Features of 2-Guanidinobenzimidazole

The guanidine group in 2GBI contributes to a planar structure with delocalized π-electrons, enabling tautomerism and multiple binding modes. Studies using HF, MP2, and DFT calculations confirm that the guanidine nitrogen atoms (N1, N2, N3) and benzimidazole N4 are key coordination sites (Figure 1) . The compound’s basicity (pKa ~12.5) facilitates protonation and interactions with anions or metal ions, a property less pronounced in simpler benzimidazoles like 2-aminobenzimidazole .

Table 1: Key Structural Properties of 2GBI vs. Related Compounds

| Compound | Core Structure | Functional Groups | Basicity (pKa) | Coordination Sites |

|---|---|---|---|---|

| 2GBI | Benzimidazole + guanidine | NH, NH2, aromatic N | ~12.5 | N1, N2, N3 (guanidine), N4 |

| 2-Aminobenzimidazole | Benzimidazole + amine | NH2, aromatic N | ~8.2 | NH2, aromatic N |

| ClGBI | 5-Cl-substituted 2GBI | Cl, NH, NH2, aromatic N | ~12.0 | Similar to 2GBI |

| Triazino-benzimidazole | Fused triazine-benzimidazole | NH2, triazine N, aromatic N | ~10.5 | Triazine N, benzimidazole N |

Coordination Chemistry Comparison

2GBI exhibits exceptional versatility in forming complexes with transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and main-group elements (e.g., B, Sn). For example:

- Ni²⁺ complexes : [Ni(2GBI)₂]²⁺ adopts a square-planar geometry, with 2GBI acting as a bidentate ligand via N3 and N4 .

- Cu²⁺ complexes : Distorted square-planar or tetrahedral geometries are observed, depending on counterions (e.g., [Cu(2GBI)Cl₂] vs. [Cu(2GBI)₂]²⁺) .

In contrast, 2-aminobenzimidazole typically forms monodentate complexes via its NH₂ group, lacking the multi-dentate coordination seen in 2GBI . Triazino-benzimidazoles, derived from 2GBI-aldehyde condensations, show reduced metal affinity due to steric hindrance from the fused triazine ring .

Inhibitory Properties in Ion Channels

2GBI’s guanidine group enables competitive inhibition of HV1 channels by mimicking arginine residues. However, its potency is moderate (IC₅₀: ~25 µM) compared to ClGBI (IC₅₀: ~1.2 µM), which benefits from improved lipophilicity and binding affinity . In contrast, 2GBI’s stimulation of sodium channels in Rana temporaria skin (EC₅₀: 50 µM) highlights its bifunctional role, likely mediated by interactions with imidazoline receptors .

Table 2: Inhibition Efficacy of 2GBI and Analogues

| Target | 2GBI (IC₅₀/EC₅₀) | ClGBI (IC₅₀) | 2-Aminobenzimidazole (IC₅₀) |

|---|---|---|---|

| HV1 Proton Channel | 25 µM | 1.2 µM | >100 µM |

| Sodium Channel | 50 µM (stimulatory) / 100 µM (inhibitory) | N/A | N/A |

| DHFR | N/A | N/A | >10 µM |

Actividad Biológica

2-Guanidinobenzimidazole (2GBI) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential therapeutic applications of 2GBI, supported by relevant case studies and research findings.

Chemical Structure and Properties

2GBI is a polyfunctional planar molecule characterized by the presence of both guanidine and benzimidazole moieties. The compound contains five nitrogen atoms that serve as basic centers, contributing to its coordination chemistry with transition metals. Its structure allows it to act as a mono- or bidentate ligand, forming stable complexes with various metal ions, which enhances its biological activity .

Antioxidant Properties

Research indicates that 2GBI exhibits significant antioxidant activity. A study demonstrated its ability to chelate iron (Fe(II)) and scavenge hydroxyl and DPPH radicals, suggesting its potential as a radical scavenger in biological systems . The presence of amine substituents in 2GBI enhances its capacity to neutralize free radicals, thereby protecting cells from oxidative stress.

Ion Channel Modulation

2GBI derivatives, particularly 5-chloro-2-guanidinobenzimidazole (ClGBI), have been identified as effective inhibitors of voltage-gated proton channels (HV1). ClGBI has shown a high affinity for HV1 channels, with a dissociation constant (Kd) of approximately 26 µM . Inhibition of these channels is linked to various physiological processes, including immune response modulation and cancer therapy. Studies have reported that ClGBI significantly suppresses T cell proliferation by inhibiting the Kv1.3 potassium channel, which is crucial for T cell activation .

Antimicrobial Activity

The benzimidazole component of 2GBI has been associated with antibacterial and antifungal properties. Compounds derived from benzimidazole are known for their efficacy against a range of pathogens, making them valuable in the development of new antimicrobial agents .

Antidiabetic Effects

2GBI has been suggested to possess hypoglycemic properties, potentially aiding in the management of diabetes. Its interaction with sodium and potassium transport mechanisms in cellular membranes contributes to its role in regulating glucose levels .

Case Studies and Research Findings

The biological activity of 2GBI can be attributed to several mechanisms:

- Coordination Chemistry : The ability to form stable complexes with transition metals enhances its reactivity and biological interactions.

- Ion Channel Interaction : By modulating ion channel activity, particularly HV1 and Kv1.3 channels, 2GBI influences cellular excitability and signaling pathways critical for immune function.

- Radical Scavenging : The molecular structure allows for effective electron donation to free radicals, mitigating oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.